molecular formula C11H9N5 B2402444 5-phenyl-2H-pyrazolo[3,4-c]pyridazin-3-amine CAS No. 405224-27-3

5-phenyl-2H-pyrazolo[3,4-c]pyridazin-3-amine

Cat. No.: B2402444
CAS No.: 405224-27-3
M. Wt: 211.228
InChI Key: OQJKZGGGSJDJQX-UHFFFAOYSA-N
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Description

5-phenyl-2H-pyrazolo[3,4-c]pyridazin-3-amine is an organic compound belonging to the class of phenylpyrazoles. These compounds contain a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group

Scientific Research Applications

Future Directions

The future directions for “5-phenyl-2H-pyrazolo[3,4-c]pyridazin-3-amine” could involve further exploration of its potential as a TRK inhibitor . Additionally, the compound’s utility in fragment-based drug discovery (FBDD) could be explored further, given its ability to be selectively elaborated along multiple growth vectors .

Preparation Methods

The synthesis of 5-phenyl-2H-pyrazolo[3,4-c]pyridazin-3-amine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction mixture is often poured into cold water for complete precipitation, followed by filtration, washing, drying, and recrystallization from aqueous methanol . Industrial production methods may involve similar steps but on a larger scale, ensuring high yield and purity.

Chemical Reactions Analysis

5-phenyl-2H-pyrazolo[3,4-c]pyridazin-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the compound can be functionalized through borylation and cross-coupling reactions .

Comparison with Similar Compounds

5-phenyl-2H-pyrazolo[3,4-c]pyridazin-3-amine can be compared with other similar compounds, such as pyridazinone derivatives. Pyridazinones are known for their broad pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties . this compound is unique due to its specific interaction with the MAPK pathway, making it a promising candidate for targeted cancer therapies. Similar compounds include pyridazinone, pyrazolopyridine, and phenylpyrazole derivatives .

Properties

IUPAC Name

5-phenyl-2H-pyrazolo[3,4-c]pyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5/c12-10-8-6-9(7-4-2-1-3-5-7)13-15-11(8)16-14-10/h1-6H,(H3,12,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQJKZGGGSJDJQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(NN=C3N=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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